![molecular formula C17H15FO4 B6410460 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-methylbenzoic acid, 95% CAS No. 1261914-75-3](/img/structure/B6410460.png)
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-methylbenzoic acid, 95%
Übersicht
Beschreibung
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-methylbenzoic acid (2-EFMBA) is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid and has a molecular weight of 286.25 g/mol. 2-EFMBA is a member of the phenylpropionic acid family and is commonly used in scientific research applications.
Wirkmechanismus
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-methylbenzoic acid, 95% inhibits CYP2C9 by forming a covalent bond with the enzyme. The binding of 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-methylbenzoic acid, 95% to the active site of CYP2C9 results in a conformational change in the enzyme, which leads to a decrease in its activity. This in turn leads to a decrease in the metabolism of drugs and other xenobiotics, resulting in increased drug concentrations in the body.
Biochemical and Physiological Effects
The inhibition of CYP2C9 by 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-methylbenzoic acid, 95% can lead to a variety of biochemical and physiological effects. For example, it can lead to an increase in the concentrations of drugs and other xenobiotics in the body, which can lead to an increased risk of adverse drug reactions. Additionally, it can lead to an increase in the concentrations of certain hormones, such as cortisol, which can lead to an increased risk of hypertension and other cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-methylbenzoic acid, 95% in laboratory experiments has several advantages. Firstly, it is a potent inhibitor of CYP2C9, making it ideal for studying the effects of CYP2C9 inhibition on drug metabolism. Secondly, it is a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. However, there are also some limitations to its use. For example, it is a relatively unstable compound and is prone to degradation, making it unsuitable for long-term experiments. Additionally, it is a potent inhibitor of CYP2C9, and therefore care should be taken to ensure that the concentrations used in experiments are not too high, as this could lead to serious adverse effects.
Zukünftige Richtungen
The use of 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-methylbenzoic acid, 95% in scientific research has great potential for the future. For example, further research could be conducted to investigate the effects of CYP2C9 inhibition on the pharmacokinetics of other drugs, such as antiepileptic drugs, anticoagulants, and anti-cancer drugs. Additionally, further research could be conducted to investigate the effects of CYP2C9 inhibition on drug-drug interactions, as well as the effects on other physiological processes, such as the metabolism of hormones and other xenobiotics. Finally, further research could be conducted to investigate the potential therapeutic applications of 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-methylbenzoic acid, 95%, such as its use as an inhibitor of CYP2C9 in the treatment of drug-resistant diseases.
Synthesemethoden
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-methylbenzoic acid, 95% can be synthesized via a three-step process. Firstly, 4-chlorobenzaldehyde is reacted with ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 4-chloro-2-methylbenzoate. Secondly, the ethyl 4-chloro-2-methylbenzoate is heated with potassium fluoride to form 4-fluoro-2-methylbenzoic acid. Finally, the 4-fluoro-2-methylbenzoic acid is reacted with ethyl chloroformate to give 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-methylbenzoic acid, 95% as the final product.
Wissenschaftliche Forschungsanwendungen
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-methylbenzoic acid, 95% is widely used in scientific research applications due to its unique properties. It is a potent inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of drugs and other xenobiotics. It is also used to study the effects of CYP2C9 inhibition on drug metabolism and its implications for drug-drug interactions. Additionally, 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-methylbenzoic acid, 95% has been used in the study of the effects of CYP2C9 inhibition on the pharmacokinetics of various drugs, such as warfarin, tolbutamide, and phenytoin.
Eigenschaften
IUPAC Name |
2-(4-ethoxycarbonyl-3-fluorophenyl)-6-methylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO4/c1-3-22-17(21)13-8-7-11(9-14(13)18)12-6-4-5-10(2)15(12)16(19)20/h4-9H,3H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHATVPBQCTQRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC=CC(=C2C(=O)O)C)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691933 | |
Record name | 4'-(Ethoxycarbonyl)-3'-fluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60691933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-methylbenzoic acid | |
CAS RN |
1261914-75-3 | |
Record name | 4'-(Ethoxycarbonyl)-3'-fluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60691933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.